![molecular formula C14H20N2O2 B6635462 1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide](/img/structure/B6635462.png)
1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. ABT-594 is a member of the class of compounds known as nicotinic acetylcholine receptor agonists, which act on the same receptors as nicotine. However, unlike nicotine, ABT-594 does not produce addiction or other adverse effects associated with smoking.
Wirkmechanismus
ABT-594 acts on the nicotinic acetylcholine receptors in the brain and spinal cord, which are involved in the transmission of pain signals. By activating these receptors, ABT-594 reduces the transmission of pain signals and produces analgesia.
Biochemical and Physiological Effects:
ABT-594 has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. In addition, ABT-594 has been shown to produce antinociceptive effects in animal models of neuropathic and inflammatory pain, as well as in humans.
Vorteile Und Einschränkungen Für Laborexperimente
ABT-594 has several advantages for use in lab experiments, including its high potency and selectivity for the nicotinic acetylcholine receptors. However, ABT-594 also has several limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on ABT-594, including:
1. Further studies on the mechanism of action of ABT-594, particularly with regard to its effects on different types of pain.
2. Development of new formulations of ABT-594 that can be administered orally or transdermally, to improve its clinical utility.
3. Investigation of the potential use of ABT-594 in the treatment of other conditions, such as depression and anxiety.
4. Development of new compounds that are structurally similar to ABT-594, but with improved pharmacokinetic and pharmacodynamic properties.
5. Exploration of the potential use of ABT-594 in combination with other drugs, to improve its efficacy and reduce the risk of adverse effects.
Synthesemethoden
ABT-594 is synthesized using a multi-step process that involves the coupling of two key intermediates, 2-(3-methoxyphenyl)ethylamine and cyclobutanecarboxylic acid. The final product is obtained in high purity through a series of purification steps, including chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
ABT-594 has been extensively studied for its potential use as a painkiller, particularly for the treatment of chronic pain. Several studies have demonstrated that ABT-594 is highly effective in reducing pain in animal models of neuropathic and inflammatory pain. In addition, ABT-594 has been shown to be effective in reducing pain in humans, with a lower risk of addiction and other adverse effects compared to traditional opioids.
Eigenschaften
IUPAC Name |
1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-12-5-2-4-11(10-12)6-9-16-13(17)14(15)7-3-8-14/h2,4-5,10H,3,6-9,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQKIBTPQEWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2(CCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.